(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone is an organic compound that features a sulfonyl group, a hydrazone moiety, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylhydrazine, followed by the addition of a suitable ketone. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification process might include recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazone moiety can also participate in hydrogen bonding and other interactions that affect biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-[(4-chlorophenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone
- (1E)-1-[(4-methoxyphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone
Uniqueness
(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
60083-23-0 |
---|---|
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1E)-1-(4-methylphenyl)sulfonyl-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C16H16N2O3S/c1-12-8-10-15(11-9-12)22(20,21)16(13(2)19)18-17-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b18-16+ |
InChI-Schlüssel |
BUVCHNHXDDGMDL-FBMGVBCBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=N/NC2=CC=CC=C2)/C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=NNC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.